molecular formula C6H9N3O2S2 B2469285 Methyl 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]propanoate CAS No. 897288-48-1

Methyl 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]propanoate

Cat. No.: B2469285
CAS No.: 897288-48-1
M. Wt: 219.28
InChI Key: CSAMWAYQZUBLSD-UHFFFAOYSA-N
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Description

Methyl 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]propanoate is a chemical compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]propanoate typically involves the reaction of 5-amino-1,3,4-thiadiazole-2-thiol with methyl 2-bromopropanoate. The reaction is carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF) under reflux conditions. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be necessary to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]propanoate can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like sodium borohydride.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the reactants used.

Scientific Research Applications

Methyl 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]propanoate has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-5-mercapto-1,3,4-thiadiazole
  • 5-Methyl-1,3,4-thiadiazole-2-thiol

Uniqueness

Methyl 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]propanoate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in biological assays, making it a valuable compound for further research and development .

Biological Activity

Methyl 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]propanoate is a compound that incorporates the 1,3,4-thiadiazole moiety, which has garnered attention for its diverse biological activities. This article delves into the biological activity of this compound, focusing on its antimicrobial, cytotoxic, and potential therapeutic effects based on available literature.

Structural Overview

  • Molecular Formula : C₆H₉N₃O₂S₂
  • SMILES : CC(C(=O)OC)SC1=NN=C(S1)N
  • InChIKey : CSAMWAYQZUBLSD-UHFFFAOYSA-N

The structure of this compound features a thiadiazole ring, which is pivotal in its biological interactions. The presence of sulfur and nitrogen atoms contributes to its reactivity and potential pharmacological properties.

Antimicrobial Activity

Research indicates that derivatives of the 1,3,4-thiadiazole scaffold exhibit significant antimicrobial properties. A review highlighted that compounds containing the 2-amino-1,3,4-thiadiazole moiety possess promising antimicrobial activity against various pathogens. For instance:

  • Cytostatic Properties : Studies have shown that 2-amino-1,3,4-thiadiazole derivatives can exhibit cytostatic effects against cancer cell lines, suggesting potential applications in oncology .
  • Antiparasitic Activity : Some derivatives have demonstrated efficacy against Trypanosoma species, indicating potential use in treating diseases such as Chagas disease and sleeping sickness .

Cytotoxic Effects

The cytotoxicity of this compound has been evaluated in various studies:

  • Cell Viability Assays : In vitro studies using B16F10 murine melanoma cells indicated that certain analogs did not exhibit cytotoxicity at concentrations up to 20 µM . However, other derivatives related to the thiadiazole scaffold showed significant cytotoxic effects at lower concentrations.

The mechanisms underlying the biological activities of this compound and its derivatives may involve several pathways:

  • Inhibition of Enzymatic Activity : Some studies have focused on the inhibitory effects on key enzymes such as tyrosinase, which is crucial in melanin production. Compounds with similar structures have shown promising results in inhibiting this enzyme .
  • Intermolecular Interactions : The structural characteristics allow for hydrogen bonding and π–π interactions with target biomolecules, enhancing the binding affinity and biological efficacy .

Research Findings and Case Studies

A summary of relevant findings from various studies is presented in the following table:

StudyCompound TestedBiological ActivityKey Findings
Thiadiazole DerivativesAntimicrobialSignificant activity against bacteria and fungi.
5-Amino-Thiadiazole DerivativesCytotoxicExhibited cytostatic effects on cancer cell lines.
Analog StudiesTyrosinase InhibitionEffective inhibition with low cytotoxicity at specific concentrations.

Properties

IUPAC Name

methyl 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O2S2/c1-3(4(10)11-2)12-6-9-8-5(7)13-6/h3H,1-2H3,(H2,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSAMWAYQZUBLSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OC)SC1=NN=C(S1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

897288-48-1
Record name methyl 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]propanoate
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